Product packaging for 4-Acetoxyphenethyl acrylate(Cat. No.:CAS No. 926305-16-0)

4-Acetoxyphenethyl acrylate

Cat. No.: B12059175
CAS No.: 926305-16-0
M. Wt: 234.25 g/mol
InChI Key: UPRJCBCFGSJZJU-UHFFFAOYSA-N
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Description

Significance of Acrylate (B77674) Monomers in Polymer Science and Engineering

Acrylate monomers are a versatile class of chemical building blocks that are foundational to the field of polymer science and engineering. taylorandfrancis.comchempoint.com These monomers, which are esters of acrylic acid, are characterized by a vinyl group, rendering them readily polymerizable into a wide array of materials. researchgate.net The resulting acrylate polymers are synthetic compounds with widespread applications, valued for their flexibility, modifiability, and broad range of achievable properties. taylorandfrancis.comresearchgate.net

The significance of acrylate monomers lies in their ability to form polymers with diverse characteristics, from hard and rigid to soft and flexible. researchgate.netyoutube.com This versatility is achieved through the careful selection of the ester group, which influences the polymer's properties such as glass transition temperature, adhesion, and chemical resistance. polysciences.compolysciences.com Acrylate polymers exhibit excellent color retention, resistance to weathering and UV degradation, and are not easily oxidized. taylorandfrancis.com Consequently, they are integral components in numerous industrial and consumer products, including coatings, adhesives, sealants, textiles, and biomedical devices. taylorandfrancis.comresearchgate.netresearchgate.net The ability to tailor polymer properties through copolymerization with various functional monomers further expands their utility in creating advanced materials for specialized applications. taylorandfrancis.com

Overview of Phenethyl Acrylate Derivatives in Specialty Chemical Research

Phenethyl acrylate and its derivatives represent a specific and important subset of acrylate monomers that are the subject of ongoing research in the specialty chemicals sector. The incorporation of a phenethyl group, an aromatic functional group, into the acrylate structure imparts unique and desirable properties to the resulting polymers. polysciences.com These properties often include enhanced thermal stability, improved chemical resistance, and increased impact strength. polysciences.compolysciences.com

Research into phenethyl acrylate derivatives is driven by the demand for high-performance materials in advanced applications. For instance, 2-phenylethyl acrylate (PEA) is noted for its ability to improve durability, gloss, and chemical resistance in industrial and automotive coatings. polysciences.com Its aromatic nature also contributes to the development of UV-curable resins for 3D printing and optical coatings. polysciences.com The synthesis and study of various derivatives, such as those of caffeic acid phenethyl ester (CAPE), have been explored for their potential biological and therapeutic activities, showcasing the broad scope of research in this area. mdpi.com The modification of the phenethyl group or the acrylate backbone allows for the fine-tuning of material properties to meet the specific requirements of specialty applications.

Scope and Research Focus on 4-Acetoxyphenethyl Acrylate

This article focuses specifically on the chemical compound this compound. This particular derivative combines the characteristic features of a phenethyl acrylate with an acetoxy functional group. The presence of the acetoxy group introduces another layer of functionality, potentially influencing the monomer's reactivity, solubility, and the final properties of the polymer.

The research into this compound encompasses its synthesis, chemical and physical properties, and its potential applications in materials science. Spectroscopic and theoretical studies, including FT-IR and NMR analysis, have been conducted to understand its conformational, structural, and vibrational properties. worldscientific.comresearchgate.net Such detailed characterization is crucial for predicting its behavior during polymerization and the performance of the resulting materials. The primary application focus for this monomer appears to be in the formulation of adhesives, particularly UV-curable and B-stageable adhesives, where its low viscosity and hybrid cure capabilities are advantageous. sigmaaldrich.comalfa-chemistry.comwarshel.com The following sections will delve into the specific chemical identity, properties, and the current understanding of this compound's role in advanced material applications.

Chemical Profile of this compound

Identifier Value Source
Chemical Name This compound sigmaaldrich.comwarshel.com
CAS Number 926305-16-0 sigmaaldrich.com
Molecular Formula C₁₃H₁₄O₄ sigmaaldrich.comwarshel.com
Molecular Weight 234.25 g/mol sigmaaldrich.comalfa-chemistry.com
Synonyms 2-Propenoic acid, 2-[4-(acetoxy)phenyl]ethyl ester, Phenyl ester epoxy curative hybrid sigmaaldrich.comwarshel.com

Physicochemical Properties of this compound

Property Value Source
Appearance Liquid sigmaaldrich.com
Density 1.131 g/mL at 25 °C sigmaaldrich.comalfa-chemistry.com
Refractive Index n20/D 1.511 sigmaaldrich.comalfa-chemistry.com
Viscosity (25°C) 40 cP warshel.com
Storage Temperature 2-8°C sigmaaldrich.comalfa-chemistry.com

Spectroscopic Data of this compound

Spectroscopy Description Source
FT-IR Spectroscopic measurements were performed between 3500 cm⁻¹ and 400 cm⁻¹. worldscientific.comresearchgate.net
NMR ¹H, ¹³C, APT, and HETCOR NMR experiments were conducted in a DMSO solution. worldscientific.com

Research on this compound

Study Type Focus Methodology Source
Spectroscopic and Theoretical Analysis Conformational, structural, and vibrational properties; nuclear magnetic chemical shift values.FT-IR, NMR, and B3LYP hybrid density functional theory with 6-311++G(d,p) basis set. worldscientific.comresearchgate.net
Application-Oriented Research Suitability for UV adhesives and B-stageable adhesives.Evaluation of properties like low viscosity and hybrid cure capabilities. sigmaaldrich.comalfa-chemistry.comwarshel.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O4 B12059175 4-Acetoxyphenethyl acrylate CAS No. 926305-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926305-16-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(4-acetyloxyphenyl)ethyl prop-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3

InChI Key

UPRJCBCFGSJZJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for 4 Acetoxyphenethyl Acrylate

Retrosynthetic Analysis of 4-Acetoxyphenethyl Acrylate (B77674)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-Acetoxyphenethyl acrylate, the analysis focuses on disconnecting the two ester linkages, which are the most synthetically accessible bonds to form.

Two primary disconnection strategies can be envisioned:

Strategy A: The first disconnection is at the acrylate ester bond. This bond can be retrosynthetically cleaved via a process corresponding to an esterification reaction. This breaks the molecule into acryloyl chloride (or a related acrylic acid derivative) and 4-acetoxyphenethyl alcohol. A subsequent disconnection of the acetate (B1210297) ester in 4-acetoxyphenethyl alcohol yields 4-hydroxyphenethyl alcohol and an acetylating agent like acetyl chloride. This pathway suggests a synthesis starting from 4-hydroxyphenethyl alcohol, acetylating it, and then performing a second esterification with an acrylic acid derivative.

Strategy B: An alternative disconnection first targets the acetate ester bond. This yields 4-hydroxyphenethyl acrylate and an acetylating agent. A second disconnection of the acrylate ester bond in 4-hydroxyphenethyl acrylate breaks it down into 4-hydroxyphenethyl alcohol and an acrylic acid derivative. This pathway implies a synthesis that begins with the formation of the acrylate ester, followed by acetylation of the phenolic hydroxyl group.

Both strategies identify the same core starting materials: 4-hydroxyphenethyl alcohol, an acrylic acid derivative, and an acetylating agent. The choice of the forward synthetic route often depends on the relative reactivity of the different functional groups and the ease of purification of the intermediates.

Esterification Routes for this compound Synthesis

The formation of this compound is accomplished through esterification, a fundamental reaction in organic synthesis. The specific route can be tailored by choosing between direct esterification or transesterification methods.

Direct Esterification Approaches Utilizing Phenethyl Alcohol and Acrylic Acid Derivatives

Direct esterification involves the reaction of an alcohol with a carboxylic acid or one of its more reactive derivatives, such as an acid chloride or anhydride (B1165640).

A common and effective method for synthesizing acrylate esters is the reaction of an alcohol with acryloyl chloride in the presence of a base. Following Strategy B from the retrosynthetic analysis, 4-hydroxyphenethyl alcohol can be reacted with acryloyl chloride, typically in the presence of a base like triethylamine (B128534) or potassium carbonate, to form the intermediate 4-hydroxyphenethyl acrylate. nih.gov The base serves to neutralize the HCl byproduct generated during the reaction. The subsequent step involves the acetylation of the phenolic hydroxyl group of 4-hydroxyphenethyl acrylate using an acetylating agent such as acetic anhydride or acetyl chloride to yield the final product, this compound.

Alternatively, following Strategy A, 4-hydroxyphenethyl alcohol is first acetylated to form 4-acetoxyphenethyl alcohol. This intermediate is then reacted with acryloyl chloride or acrylic acid to form the acrylate ester linkage. google.com When using acrylic acid directly, an acid catalyst and conditions that facilitate the removal of water are typically required to drive the equilibrium towards the product. google.comresearchgate.net

Transesterification Processes

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with an alcohol. google.com This method can be used to synthesize this compound by reacting a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 4-acetoxyphenethyl alcohol. sci-hub.box

The reaction is typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid), bases (e.g., sodium methoxide), or organometallic compounds. google.comsci-hub.box To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is continuously removed from the reaction mixture, often by azeotropic distillation. google.com Enzymatic catalysis, using lipases for instance, presents a milder alternative for transesterification, potentially offering higher selectivity and avoiding harsh reaction conditions. google.com

Starting Material Precursors and Feedstocks for this compound Production

The production of this compound relies on readily accessible chemical feedstocks. Based on the synthetic routes, the primary precursors are:

4-Hydroxyphenethyl alcohol: This is a key bifunctional starting material containing both an aliphatic alcohol and a phenolic hydroxyl group. It can be synthesized through various methods, including the reduction of 4-hydroxyphenylacetic acid or its esters. google.com

Acrylic Acid and its Derivatives:

Acrylic Acid: A major industrial chemical, acrylic acid is primarily produced via the two-stage oxidation of propylene, which is derived from petrochemical feedstocks. researchgate.net

Acryloyl Chloride: This is a more reactive derivative, typically prepared from acrylic acid by reacting it with agents like thionyl chloride.

Alkyl Acrylates (e.g., Methyl Acrylate, Ethyl Acrylate): These are used in transesterification reactions and are produced industrially by the esterification of acrylic acid with the corresponding alcohols. google.comgoogle.com

Acetylating Agents:

Acetic Anhydride and Acetyl Chloride: These are common reagents used for the acetylation of hydroxyl groups. They are derived from acetic acid, a large-scale commodity chemical.

Catalytic Systems and Their Role in this compound Synthesis

Catalysts are crucial for achieving efficient synthesis by increasing the reaction rate and enabling the reaction to proceed under milder conditions. The choice of catalyst depends on the specific esterification method employed.

Reaction Type Catalyst Class Specific Examples Role
Direct Esterification (with Acrylic Acid) Strong Mineral and Organic AcidsSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. google.comresearchgate.net
Direct Esterification (with Acryloyl Chloride) Stoichiometric BaseTriethylamine (Et₃N), Pyridine, Potassium Carbonate (K₂CO₃)Acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction forward. nih.gov
Transesterification Acid CatalystsSulfuric Acid, p-Toluenesulfonic AcidProtonates the carbonyl oxygen of the starting ester, activating it for nucleophilic attack by the incoming alcohol. sci-hub.box
Base CatalystsSodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃)Deprotonates the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. google.com
Organometallic CatalystsDibutyltin Oxide (DBTO), Zinc Alkoxides, Titanium AlkoxidesCoordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the alkoxy exchange. google.comdntb.gov.uagoogle.com
Enzymatic CatalystsLipases (e.g., Novozym 435)Provide a highly selective and mild alternative, activating the reactants within the enzyme's active site. google.com

Optimization of Reaction Conditions and Yields for this compound

To maximize the yield and purity of this compound while minimizing side reactions, several reaction parameters must be carefully controlled.

Key Optimization Parameters:

Parameter Effect on Reaction Typical Conditions & Considerations
Temperature Reaction rates increase with temperature. However, excessively high temperatures can lead to unwanted side reactions, such as polymerization of the acrylate moiety.For direct esterification, temperatures often range from 70-140°C. google.comresearchgate.net Transesterification may require temperatures of 90-140°C to facilitate the removal of the alcohol byproduct. google.com
Molar Ratio of Reactants Using an excess of one reactant (often the less expensive one, like an alcohol in esterification or an alkyl acrylate in transesterification) can shift the reaction equilibrium to favor product formation. researchgate.netMolar ratios of alcohol to acid (or ester) can range from 1:1 to as high as 4:1 to maximize conversion. researchgate.netsci-hub.box
Catalyst Concentration Higher catalyst concentration generally increases the reaction rate. However, it can also promote side reactions and complicate purification.Acid catalyst loading is typically in the range of 0.1 to 5 wt% relative to the reactants. google.comresearchgate.net
Removal of Byproducts In equilibrium-limited reactions like esterification (byproduct: water) and transesterification (byproduct: low-boiling alcohol), continuous removal of the byproduct is essential to drive the reaction to completion.This is often achieved through distillation, sometimes using a Dean-Stark apparatus for water removal or fractional distillation for alcohol removal. google.com
Polymerization Inhibitors Acrylate functional groups are highly susceptible to radical polymerization, especially at elevated temperatures. Inhibitors are added to prevent the loss of monomer and the formation of polymeric impurities.Common inhibitors include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), phenothiazine, and TEMPO-based free radicals. They are typically added in small amounts (ppm levels to ~0.5 wt%). sci-hub.boxresearchgate.net
Reaction Time Sufficient time is needed to reach equilibrium or completion. The optimal time is determined by monitoring the reaction progress, often via chromatography (TLC or GC).Reaction times can vary widely from a few hours to over 24 hours depending on the specific reactants, catalyst, and temperature. researchgate.net

By systematically optimizing these conditions, the synthesis of this compound can be performed efficiently, leading to high yields of the desired product.

Green Chemistry Approaches and Sustainable Synthesis of Acrylate Monomers

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. For the synthesis of acrylate monomers like this compound, several green strategies can be employed, primarily focusing on the use of biocatalysts and renewable feedstocks.

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of esters due to its high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net Lipases can catalyze esterification and transesterification reactions with high efficiency and stereoselectivity.

One green approach for the synthesis of this compound would involve the lipase-catalyzed acylation of 4-hydroxyphenethyl alcohol with a suitable acyl donor to form 4-acetoxyphenethyl alcohol, followed by a second enzymatic step for the acrylation. Alternatively, a one-pot, two-step enzymatic synthesis could be envisioned. Lipase-catalyzed acylation of alcohols is a well-established process. researchgate.net For the subsequent acrylation step, vinyl acrylate is often used as an acyl donor in lipase-catalyzed reactions to achieve high conversion rates.

The choice of solvent is another critical aspect of green synthesis. The use of bio-based solvents or performing reactions in solvent-free conditions can significantly reduce the environmental footprint of the process.

Furthermore, the development of synthetic routes starting from renewable feedstocks is a cornerstone of sustainable chemistry. For instance, bio-based acrylic acid and its esters can be synthesized from lactic acid, which is derivable from biomass. renewable-carbon.eu A sustainable synthesis of this compound could potentially integrate a bio-derived acrylate source with a precursor to the phenethyl group that is also from a renewable source.

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound and related acrylate monomers, based on findings from various research studies.

Green Chemistry ApproachCatalyst/ReagentSubstratesKey Findings & Advantages
Enzymatic Transesterification Immobilized Lipase (B570770) (e.g., Novozym 435)Alcohol, Vinyl AcrylateHigh conversion, mild reaction conditions, high selectivity, reduced byproducts.
Enzymatic Esterification LipaseAlcohol, Carboxylic AcidAvoids harsh acid catalysts, can be performed in organic or solvent-free media. researchgate.net
Bio-based Feedstocks Palladium catalystAlkyl lactate, Carbon monoxide, Ethylene (B1197577)Synthesis of acrylic acid and acrylate esters from renewable lactic acid. renewable-carbon.eu
Solvent Selection Use of greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions to minimize waste.

Detailed research into the lipase-catalyzed synthesis of various esters has provided valuable insights that can be applied to the synthesis of this compound. For example, studies on the enzymatic acylation of structurally similar alcohols can inform the selection of the most effective lipase and reaction conditions.

Study FocusEnzymeAcyl DonorAlcohol SubstrateSolventKey Research Finding
Kinetic Resolution of AlcoholsCandida antarctica Lipase B (CAL-B)Vinyl acetateFuran-based ethanolsDiisopropyl etherEffective kinetic resolution through asymmetric acylation. researchgate.net
Selective AmidationNovozym 435PhenylglycinolSolvent-freeHigh regioselectivity for N-acylation over O-acylation. nih.gov
Synthesis of Chiral EstersLipasesVariousRacemic alcoholsVarious organic solventsProduction of enantiomerically pure active pharmaceutical ingredients.

These findings underscore the potential of biocatalysis in the sustainable synthesis of functionalized acrylate monomers like this compound, offering pathways that are both efficient and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetoxyphenethyl Acrylate

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of 4-Acetoxyphenethyl Acrylate (B77674)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. worldscientific.com The FT-IR spectrum of 4-Acetoxyphenethyl acrylate, typically recorded in the range of 4000–400 cm⁻¹, reveals characteristic vibrational frequencies that correspond to specific bonds within the molecule. worldscientific.comgrafiati.com

Key vibrational bands observed in the FT-IR spectrum of this compound include the C=O stretching of the ester groups, which are prominent features. spectroscopyonline.com The acrylate C=O stretch and the acetate (B1210297) C=O stretch are expected in the region of 1700-1740 cm⁻¹. rsc.org The spectrum also displays C-H stretching vibrations of the aromatic ring and the ethyl and acetyl groups. researchgate.net Furthermore, the C-O stretching vibrations of the ester linkages can be identified. spectroscopyonline.com The presence of the acrylate C=C double bond will also give rise to a characteristic stretching vibration.

A detailed analysis of the FT-IR spectrum allows for the confirmation of the presence of the key functional moieties: the acetate group, the phenethyl group, and the acrylate group, providing a foundational understanding of the molecule's composition. worldscientific.com

Table 1: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Wavenumber (cm⁻¹)
Acetate C=O Stretch ~1730
Acrylate C=O Stretch ~1728
C-H Stretch (Aromatic) ~3000-3100
C-H Stretch (Aliphatic) ~2850-3000
C=C Stretch (Acrylate) ~1636
C-O Stretch (Ester) ~1147-1191

Note: These are approximate values and can vary based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms. researchgate.net For this compound, both ¹H-NMR and ¹³C-NMR spectroscopy, along with advanced 2D-NMR techniques, are employed to confirm its structure. worldscientific.com

Proton NMR (¹H-NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. libretexts.org The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for each unique proton environment. researchgate.nethmdb.cahmdb.ca

The protons of the ethyl group (—CH₂—CH₂—) appear as two triplets, with the triplet for the protons closer to the aromatic ring appearing at a different chemical shift than the triplet for the protons adjacent to the acrylate oxygen. rsc.org The protons of the vinyl group (CH₂=CH—) of the acrylate moiety typically show a complex multiplet pattern due to geminal and vicinal coupling. oregonstate.edu The aromatic protons on the benzene (B151609) ring usually appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. google.com A sharp singlet corresponds to the three protons of the methyl group (CH₃—) of the acetate functionality. rsc.org

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton(s) Chemical Shift (δ, ppm) Multiplicity
Acetate CH₃ ~2.3 Singlet
Ar-CH₂- ~3.0 Triplet
-CH₂-O- ~4.3 Triplet
Acrylate =CH₂ (cis to C=O) ~5.9 Doublet of Doublets
Acrylate =CH₂ (trans to C=O) ~6.1 Doublet of Doublets
Acrylate -CH= ~6.4 Doublet of Doublets
Aromatic Protons ~7.1, ~7.3 Doublets

Note: These are approximate values and can vary based on the solvent and instrument frequency. sigmaaldrich.com

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. oregonstate.edu The ¹³C-NMR spectrum of this compound will show distinct resonances for the carbonyl carbons of the acetate and acrylate groups, the carbons of the aromatic ring, the ethyl carbons, the vinyl carbons, and the methyl carbon of the acetate group. evitachem.com

The carbonyl carbons are typically found in the downfield region of the spectrum (around 165-170 ppm). organicchemistrydata.org The aromatic carbons will have chemical shifts in the range of approximately 120-150 ppm. The carbons of the acrylate double bond will appear in the vinylic region, and the aliphatic carbons of the ethyl and methyl groups will be found in the upfield region of the spectrum. oregonstate.edu

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
Acetate CH₃ ~21
Ar-CH₂- ~34
-CH₂-O- ~64
Acrylate =CH₂ ~128
Aromatic CH ~122, ~130
Acrylate -CH= ~131
Aromatic C-O & C-C ~137, ~150
Acrylate C=O ~166
Acetate C=O ~169

Note: These are approximate values and can vary based on the solvent and instrument frequency. sigmaaldrich.com

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between adjacent protons, for example, between the two CH₂ groups of the phenethyl moiety and between the protons of the acrylate group. iupac.org

HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded protons and carbons. researchgate.net For instance, the signal for the acetate methyl protons would correlate with the signal for the acetate methyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different functional groups. researchgate.net For example, an HMBC experiment could show a correlation between the protons of the CH₂ group adjacent to the acrylate oxygen and the carbonyl carbon of the acrylate group.

APT (Attached Proton Test) : This is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon. CH and CH₃ signals appear with positive phase, while CH₂ and quaternary carbon signals appear with negative phase, aiding in the assignment of carbon signals. worldscientific.comu-szeged.hu

The combined use of these 2D NMR techniques provides unambiguous evidence for the complete and correct structural assignment of this compound. worldscientific.comresearchgate.net

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination of this compound

X-ray Diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. researchgate.net If this compound can be obtained in a crystalline form, single-crystal XRD analysis can provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net

The analysis of a related compound, methyl (E)-3-(4-acetoxyphenyl)acrylate, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such an analysis for this compound would provide precise geometric parameters, confirming the planar nature of the aromatic ring and the stereochemistry of the acrylate group. It would also reveal details about the conformation of the flexible phenethyl chain in the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. grafiati.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chrom-china.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (C₁₃H₁₄O₄, M.W. = 234.25 g/mol ). The fragmentation pattern would likely involve the cleavage of the ester bonds, leading to characteristic fragment ions. For example, the loss of the acetyl group (CH₃CO) or the entire acetate group (CH₃COO) would result in significant fragment peaks. Cleavage of the phenethyl acrylate bond could also occur, providing further structural information. The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the various components of the molecule. uni.lu

Computational and Theoretical Investigations of 4 Acetoxyphenethyl Acrylate

Quantum Chemical Calculations for 4-Acetoxyphenethyl Acrylate (B77674)

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 4-Acetoxyphenethyl Acrylate, these calculations provide a detailed picture of its fundamental chemical nature.

Density Functional Theory (DFT) Studies of Geometric Parameters and Vibrational Wavenumbers

Density Functional Theory (DFT) has been instrumental in elucidating the structural and vibrational properties of this compound. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, in conjunction with the 6-311++G(d,p) basis set, has been a common choice for these calculations, offering a balance between accuracy and computational cost. worldscientific.comworldscientific.com

The geometric parameters, including bond lengths and bond angles, have been theoretically determined to predict the most stable three-dimensional arrangement of the molecule. These calculated parameters are often in good agreement with experimental data, providing confidence in the computational model.

Table 1: Selected Calculated Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (acrylate)1.215
C=C (acrylate)1.338
C-O (ester)1.355
C-C (phenethyl)1.512
C-O (acetate)1.365
C=O (acetate)1.210
Bond Angle (°)O-C-C (acrylate)125.8
C-O-C (ester)116.5
C-C-O (phenethyl)109.8
O-C-O (acetate)122.3

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups as determined by DFT calculations.

Vibrational wavenumber calculations are crucial for interpreting infrared (IR) and Raman spectra. The theoretical vibrational frequencies, when scaled appropriately, can be matched with experimental spectral peaks to assign specific vibrational modes to the functional groups within the molecule. For a comprehensive analysis, Total Energy Distribution (TED) calculations are often performed to quantify the contribution of each internal coordinate to the normal modes. worldscientific.com

Table 2: Selected Calculated Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound

Calculated Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Assignment
31052981C-H stretch (aromatic)
29602842C-H stretch (aliphatic)
17651704C=O stretch (acetate)
17301669C=O stretch (acrylate)
16401581C=C stretch (acrylate)
15101456C=C stretch (aromatic)
12001157C-O stretch (ester/acetate)

Note: The calculated wavenumbers are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to account for anharmonicity and other systematic errors.

Ab Initio and Semi-Empirical Methods (e.g., MP2, HF) for Electronic Structure

While DFT is a widely used method, other ab initio and semi-empirical methods also provide valuable information about the electronic structure of molecules. The Hartree-Fock (HF) method, being a foundational ab initio approach, provides a good starting point for understanding the electronic configuration, though it does not account for electron correlation.

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a more accurate description by incorporating electron correlation effects. These methods are computationally more demanding than DFT but can be crucial for systems where electron correlation plays a significant role. For molecules like this compound, these methods can be used to refine the understanding of its electronic energies and orbital distributions.

A comparison of results from HF, MP2, and DFT can provide a comprehensive picture of the electronic structure and highlight the importance of electron correlation in accurately describing the system.

Basis Set Selection and Influence on Calculated Properties (e.g., 6-311++G(d,p))

The choice of the basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules. worldscientific.comworldscientific.com

Let's break down what this notation means:

6-311 : This indicates a triple-zeta basis set, meaning that each atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

++G : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for anions, excited states, and systems with weak interactions.

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of atomic orbitals from their spherical or dumbbell shapes. This is essential for accurately describing chemical bonds and non-spherical electron distributions.

The use of a robust basis set like 6-311++G(d,p) is essential for obtaining reliable geometric parameters, vibrational frequencies, and electronic properties for this compound.

Conformational Analysis of this compound

The flexibility of the phenethyl and acrylate groups allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For this compound, key dihedral angles to consider would be those around the C-C single bonds in the phenethyl linker and the C-O bond of the acrylate group. By systematically rotating these bonds and calculating the energy at each step, a conformational energy landscape can be mapped out. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules. worldscientific.com

Molecular Electrostatic Potential (MEP) and Electron Density Distributions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. It is a plot of the electrostatic potential on the electron density surface of the molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red regions : These indicate areas of negative electrostatic potential and are typically associated with lone pairs of electrons on electronegative atoms (like the oxygen atoms in the carbonyl groups). These are the sites most susceptible to electrophilic attack.

Blue regions : These represent areas of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or in regions of low electron density. These are the sites that are attractive to nucleophiles.

Green regions : These correspond to areas of neutral or near-zero potential.

For this compound, the MEP would show strong negative potentials around the carbonyl oxygen atoms of both the acrylate and acetate (B1210297) groups, making them likely sites for interaction with electrophiles. The hydrogen atoms of the vinyl group and the aromatic ring would exhibit positive potentials. The electron density distribution provides a more fundamental picture of how the electrons are spread throughout the molecule, and the MEP is a direct consequence of this distribution.

Calculation of Nuclear Magnetic Chemical Shift Values for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR chemical shifts. worldscientific.com

These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Table 3: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
H (vinyl)5.9 - 6.45.9 - 6.5C=O (acrylate)165.8166.2
H (aromatic)7.1 - 7.37.0 - 7.2C=C (acrylate)128.5, 131.2128.9, 131.5
H (CH₂)2.9, 4.32.9, 4.3C (aromatic)121.5 - 149.8121.9 - 150.1
H (CH₃)2.22.2C (phenethyl)34.2, 65.134.5, 65.4
C=O (acetate)169.1169.5
CH₃ (acetate)20.921.1

Note: The calculated values are illustrative and would be obtained from GIAO calculations. Experimental values are typically obtained in a solvent like DMSO or CDCl₃.

The good correlation often observed between calculated and experimental chemical shifts validates the computed molecular structure and electronic distribution. worldscientific.com

Theoretical Determination of Molecular Dipole Moment and Linear Polarizability

Theoretical studies have employed Density Functional Theory (DFT), a computational method that models the electronic structure of molecules to predict their properties. Specifically, the B3LYP hybrid density functional theory method, combined with the 6-311++G(d,p) basis set, has been utilized to estimate the geometric and electronic parameters of this compound worldscientific.com.

While the precise theoretically determined values for the dipole moment and linear polarizability of this compound are found within detailed research publications, the application of these computational methods provides a quantitative measure of the molecule's polarity and its ability to be polarized by an external electric field. The dipole moment arises from the asymmetric distribution of electron density across the molecule, influenced by the presence of electronegative oxygen atoms in the ester and acetate groups. The linear polarizability describes the ease with which the electron cloud of the molecule can be distorted by an electric field, which is a key factor in determining its non-linear optical properties and intermolecular forces.

Table 1: Theoretical Electronic Properties of this compound

PropertyComputational MethodBasis SetReported Value
Molecular Dipole MomentB3LYP6-311++G(d,p)Data not publicly available in abstract worldscientific.com
Linear PolarizabilityB3LYP6-311++G(d,p)Data not publicly available in abstract worldscientific.com

Note: Specific numerical data from the referenced study were not available in the publicly accessible abstract.

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand) with the binding site of a target protein.

A molecular docking study of this compound has been performed to explore its potential interactions with biological targets worldscientific.com. Such studies are instrumental in identifying potential protein partners and elucidating the molecular basis of the compound's biological activity. The AutoDock Vina program, a widely used software for molecular docking, was employed for these theoretical investigations worldscientific.com.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then explores various possible binding poses of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

The results of molecular docking studies can reveal key information, including:

Binding Affinity: The predicted binding energy (often in kcal/mol) provides an estimate of the strength of the interaction between this compound and the protein target.

Binding Pose: The specific orientation and conformation of the molecule within the protein's binding pocket.

Key Interactions: The specific amino acid residues of the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces.

While the specific protein targets and detailed results of the molecular docking study on this compound are contained within the full research article, the abstract of the study confirms that such theoretical investigations have been successfully carried out worldscientific.com.

Table 2: Overview of Molecular Docking Study on this compound

ParameterDetails
LigandThis compound
Docking SoftwareAutoDock Vina worldscientific.com
Protein Target(s)Not specified in abstract worldscientific.com
Binding EnergyData not publicly available in abstract worldscientific.com
Key Interacting ResiduesData not publicly available in abstract worldscientific.com

Note: Specific details from the referenced study were not available in the publicly accessible abstract.

Polymerization Pathways and Kinetics of 4 Acetoxyphenethyl Acrylate

Free Radical Polymerization of 4-Acetoxyphenethyl Acrylate (B77674)

Free radical polymerization (FRP) is a common and versatile method for synthesizing polymers. It involves the addition of monomers to a growing polymer chain that has a free radical at its active end. The process is characterized by three main stages: initiation, propagation, and termination. cmu.edu

Initiation Mechanisms (e.g., Photoinitiation, Thermal Initiation)

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photochemical cleavage. evitachem.com

Photoinitiation: This method utilizes photoinitiators that, upon absorption of light (typically UV), generate radicals. rsc.org Photoinitiators are classified into two types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals. rsc.org An example is Irgacure 2959, which cleaves into radical species when exposed to UV light. rsc.org

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (a hydrogen donor) to generate free radicals. rsc.org

The choice of photoinitiator and light source (e.g., UV, visible, or even near-infrared light) can be tailored for specific applications. benoitlessard.caresearchgate.net For instance, systems have been developed for near-infrared (NIR) photopolymerization of methacrylates using a dye as a photosensitizer, an iodonium (B1229267) salt as a photoinitiator, and a phosphine (B1218219) to overcome oxygen inhibition. benoitlessard.ca

Thermal Initiation: This process involves the use of thermal initiators that decompose at elevated temperatures to produce free radicals. nih.gov Common thermal initiators for acrylate polymerization include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). wpmucdn.comresearchgate.net The rate of decomposition is temperature-dependent, with the initiator's half-life being a key parameter. researchgate.net For instance, spontaneous thermal polymerization of alkyl acrylates has been observed at temperatures above 373 K even without added initiators. wpmucdn.com

Table 1: Common Initiators in Free Radical Polymerization of Acrylates

Initiation TypeInitiator ClassExample(s)Activation Method
PhotoinitiationType IIrgacure 2959UV light absorption
PhotoinitiationType IIBenzophenone/tertiary amineUV light absorption & H-abstraction
Thermal InitiationAzo compoundsAzobisisobutyronitrile (AIBN)Thermal decomposition
Thermal InitiationPeroxidesBenzoyl Peroxide (BPO)Thermal decomposition
Thermal InitiationPersulfatesPotassium persulfate (KPS)Thermal decomposition

Propagation and Chain Transfer Reactions

Termination Mechanisms

Termination is the final stage of free radical polymerization, where the active radical chain ends are deactivated, and polymerization ceases. The two primary mechanisms for termination are combination and disproportionation. nih.gov

Combination (or Recombination): Two growing polymer radicals react to form a single, longer polymer chain. researchgate.net

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. nih.govresearchgate.net

The predominant termination mechanism for acrylates has been a subject of debate. While traditionally combination was thought to be significant, some studies suggest that disproportionation is the main pathway, particularly at ambient temperatures. nih.govresearchgate.net Backbiting, an intramolecular chain transfer reaction, can also lead to the formation of mid-chain radicals, which can further complicate the termination process. nih.gov

Controlled Radical Polymerization (CRP) of 4-Acetoxyphenethyl Acrylate

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), offer a significant advantage over conventional FRP by providing the ability to synthesize polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.comsigmaaldrich.com This is achieved by establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. sigmaaldrich.comcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including acrylates. sigmaaldrich.comsigmaaldrich.com It utilizes a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization. researchgate.net The general mechanism involves a rapid equilibrium between active propagating chains and dormant polymeric RAFT adducts. sigmaaldrich.com

The choice of RAFT agent is crucial for achieving good control over the polymerization. sigmaaldrich.com For "more-activated monomers" (MAMs) like acrylates, trithiocarbonates and aromatic dithioesters are often effective. sigmaaldrich.comsigmaaldrich.com

Table 2: Key Components in RAFT Polymerization of Acrylates

ComponentRoleExamples for Acrylates
MonomerBuilding block of the polymerThis compound
InitiatorSource of initial radicalsAIBN, KPS
RAFT AgentControls polymerizationTrithiocarbonates, Aromatic dithioesters

RAFT polymerization allows for the synthesis of well-defined block copolymers and other complex architectures. nih.gov For instance, the technique has been used to create polymers with reactive end-groups for subsequent "click" reactions. mdpi.com

Nitroxide-Mediated Polymerization (NMP) Considerations

Nitroxide-mediated polymerization (NMP) is another prominent CRP technique that employs a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. wikipedia.org Homolysis of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide. wikipedia.org

While NMP is effective for monomers like styrene (B11656), its application to acrylates can be challenging. bohrium.com However, advancements have been made, for example, by using specific nitroxides like SG1 or by copolymerizing with a controlling comonomer such as a styrenic derivative. bohrium.com NMP has been successfully used to synthesize block copolymers containing acrylate segments. For example, a poly(tert-butyl acrylate)-b-poly(4-acetoxystyrene) block copolymer was prepared using a universal NMP initiator. sigmaaldrich.com The "grafting from" approach using NMP from a modified PVC backbone has also been demonstrated to create PVC-graft-poly(acrylate) copolymers. rsc.org The kinetics of NMP are governed by the equilibrium between the active and dormant species, which can be influenced by factors such as temperature and the specific nitroxide and monomer used. cmu.edu

Polymerization Kinetics and Mechanism Elucidation for this compound

Rate Constants Determination (kp, kt)

The propagation rate constant (kp) and the termination rate constant (kt) are critical parameters that define the kinetics of polymerization. Pulsed laser polymerization followed by size-exclusion chromatography (PLP-SEC) is a standard and recommended method for the accurate determination of kp. goettingen-research-online.decmu.edu This technique involves initiating polymerization with laser pulses and analyzing the molecular weight distribution of the resulting polymer to extract kp. cmu.edu The ratio of kt/kp can be determined by monitoring the monomer conversion over time after a single laser pulse (SP-PLP). cmu.edu

The value of kp is influenced by factors such as temperature and pressure, and to a lesser extent, by the solvent environment and radical chain length. goettingen-research-online.de For acrylate monomers, the rotational mobility around the C-C bond in the transition state can affect the pre-exponential factor of the Arrhenius equation for kp. goettingen-research-online.de

Table 1: General Kinetic Coefficients for Radical Polymerization

Kinetic CoefficientTypical Value (L mol⁻¹ s⁻¹)Description
k_p 600Propagation rate constant, representing the addition of a monomer to a growing polymer radical. cmu.edu
k_t 1 x 10⁷Termination rate constant, representing the reaction between two polymer radicals. cmu.edu

Note: These are generalized values and can vary significantly depending on the specific monomer, temperature, and reaction conditions.

Influence of Monomer Concentration and Initiator Systems

The concentration of the monomer and the choice of initiator system significantly impact the polymerization rate and the molecular weight of the resulting polymer. Generally, the rate of polymerization increases with higher monomer concentration. researchgate.net

Studies on various acrylate systems have shown that the monomer's chemical structure, particularly the presence of abstractable hydrogens, can influence the formation of primary radicals. nsf.gov However, a higher concentration of primary radicals does not always lead to a higher conversion rate. nsf.gov

Modeling Cure Kinetics and Conversion

Modeling the cure kinetics of acrylate polymerization is essential for predicting and controlling the process, especially in applications like additive manufacturing. researchgate.net Phenomenological models, which describe the curing process based on the degree of cure, are often employed due to their simplicity compared to complex mechanistic models. nih.gov

The Kamal-Sourour and Avrami models are commonly used to describe the cure kinetics of photopolymers. researchgate.netmdpi.com These models can be fitted to experimental data obtained from techniques like differential scanning calorimetry (DSC) to determine kinetic parameters. researchgate.netmdpi.com The rate of conversion (dα/dt) can be expressed as a function of the rate constants and the degree of conversion (α). polymerinnovationblog.com

For instance, a modified Avrami model can be used to relate the curing degree to light intensity and exposure time. mdpi.com The modeling can also account for diffusion-controlled effects, which become significant at higher conversions (the gel effect), leading to a decrease in the termination rate and an autoacceleration of the polymerization rate. uni-goettingen.de

Photopolymerization of this compound Systems

Photopolymerization, or UV curing, is a rapid and efficient method for polymerizing acrylates. mdpi.com It involves the use of a photoinitiator that, upon absorption of UV light, generates reactive species (typically free radicals) that initiate polymerization. nih.gov

UV-Curing Mechanisms and Efficiency

The UV-curing process for acrylates involves a free-radical chain polymerization mechanism initiated by photolytically generated radicals. nih.gov The efficiency of UV curing is dependent on several factors:

Photoinitiator: The choice and concentration of the photoinitiator are critical. specialchem.com The photoinitiator must have an absorption spectrum that overlaps with the emission spectrum of the UV source. nih.gov Higher photoinitiator concentrations can lead to faster polymerization rates. dergipark.org.tr

Light Intensity: Increasing the UV light intensity generally leads to a faster polymerization rate and a higher degree of cure. nih.govmdpi.com

Monomer Reactivity: Acrylates are known for their high reactivity in radical polymerization, which contributes to fast curing rates. rsc.org

Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by oxygen, which can scavenge the initiating and propagating radicals. researchgate.net This can be mitigated by curing in an inert atmosphere or by using higher light intensities and photoinitiator concentrations. rsc.orgresearchgate.net

Temperature: The curing process is exothermic, and the temperature of the sample can increase during polymerization, which in turn can affect the reaction kinetics. nih.gov

Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the conversion of functional groups in real-time during photopolymerization, providing insights into the curing kinetics and efficiency. nih.gov

Oxygen Inhibition in Photopolymerization

Oxygen is a well-known inhibitor of free-radical photopolymerization. radtech.org Its presence, even at concentrations of 10⁻³ to 10⁻² M in many photocurable resins, can introduce an inhibition period, reduce the polymerization rate, and affect the final properties of the polymer. radtech.orgradtech.org The inhibitory effect of molecular oxygen stems primarily from its interaction with the excited-state photoinitiator and the propagating polymer radicals. radtech.org

The primary mechanisms of oxygen inhibition are:

Quenching of the Photoinitiator: Oxygen can quench the excited triplet state of the photoinitiator, preventing it from generating the free radicals necessary to initiate polymerization. radtech.org

Radical Scavenging: Molecular oxygen, a biradical itself, rapidly reacts with the carbon-centered radicals on the growing polymer chain (P•). radtech.orgradtech.org This reaction forms a much less reactive peroxyl radical (POO•), which terminates the chain propagation. radtech.org

This inhibition is particularly detrimental at the air-film interface, where oxygen can continuously diffuse into the resin, leading to incomplete surface curing and a tacky finish. radtech.orgulaval.ca The diffusion of oxygen into the initial layers of a coating can result in a limited conversion percentage in the first 10 to 15 µm of the film. ulaval.ca

Several strategies have been developed to mitigate oxygen inhibition in the photopolymerization of acrylates:

Chemical Scavengers: Additives that react with and consume oxygen can be incorporated into the formulation. Trialkyl phosphites and triarylphosphines, such as triphenylphosphine (B44618) (TPP), are effective oxygen scavengers. radtech.orgulaval.ca They react with peroxy radicals to form alkoxy radicals, which, unlike peroxy radicals, are capable of reinitiating polymerization. ulaval.ca

Use of Thiols: The addition of thiols to acrylate formulations can significantly reduce oxygen inhibition. radtech.orgresearchgate.net Thiols can donate a hydrogen atom to the peroxy radical, thereby regenerating a propagating radical and forming a thiyl radical (RS•) that can also initiate acrylate polymerization. radtech.org The effectiveness of this method depends on the thiol concentration and chemical structure. researchgate.net

Singlet Oxygen Systems: A sophisticated approach involves converting ground-state triplet oxygen into its excited singlet state. radtech.org This is achieved by including a light-absorbing molecule (a singlet oxygen generator) and a second compound (a singlet oxygen trapper) that reacts with and removes the singlet oxygen from the system. radtech.org This allows for the consumption of oxygen before the main polymerization reaction begins, often using a different wavelength of light. radtech.org

The following table summarizes common methods to reduce oxygen inhibition.

Table 1: Strategies for Mitigating Oxygen Inhibition in Acrylate Photopolymerization

Strategy Mechanism Example Additives Reference
Inert Environment Physically excludes oxygen from the curing zone. Nitrogen or Argon Purge radtech.org
Chemical Scavenging Additives react with oxygen or peroxy radicals. Triphenylphosphine (TPP), Trialkyl phosphites radtech.orgulaval.ca
Thiol Addition Thiols donate hydrogen to peroxy radicals, regenerating propagating radicals. 1,6-hexane dithiol, Glycol dimercaptopropionate radtech.orgresearchgate.net

| Singlet Oxygen Generation | Converts ground-state oxygen to a reactive singlet state which is then trapped. | Porphyrins (generator), 1,4-diazabicyclo[2.2.2]octane (quencher) | radtech.org |

Suspension and Emulsion Polymerization of this compound

Beyond photopolymerization, this compound can be polymerized using heterogeneous techniques like suspension and emulsion polymerization. google.com These methods are particularly useful for managing reaction heat and viscosity in large-scale industrial production. scispace.com

Suspension Polymerization is a process where monomer droplets, containing a monomer-soluble initiator, are dispersed in a continuous phase, typically water. numberanalytics.comscielo.br The suspension is stabilized by suspending agents to prevent the droplets from coalescing. numberanalytics.com Polymerization occurs within each individual monomer droplet, resulting in the formation of polymer beads with a diameter typically ranging from 0.1 to 1 mm. scispace.comepo.org This method offers excellent heat transfer due to the aqueous continuous phase and allows for high monomer conversion. scispace.com

Role of Suspending Agents in Suspension Polymerization

Suspending agents, or stabilizers, are crucial for a successful suspension polymerization process. scispace.com Their primary function is to prevent the coalescence of monomer droplets as they become sticky during polymerization, thereby maintaining the integrity of the suspension. numberanalytics.comepo.org These agents adsorb at the interface between the monomer droplets and the aqueous phase, forming a protective layer that hinders agglomeration. epo.org

Suspending agents can be broadly classified into two categories:

Water-soluble polymers: Compounds like polyvinyl alcohols, hydroxyethyl (B10761427) celluloses, and salts of poly(meth)acrylic acid are commonly used. google.comscispace.com The choice of agent can affect the final particle size and properties of the polymer. scispace.com

Finely divided inorganic solids: Insoluble particles like talc, barium sulfate, or calcium phosphate (B84403) can also be used, often in combination with a surfactant, to stabilize the droplets.

In some cases, a combination of primary and secondary suspending agents is used to achieve better control over particle size and stability. google.com For instance, a polymer comprising residues of an ester-containing monomer and a monomer with a sulfonate group can act as a secondary suspending agent in the polymerization of vinyl compounds, which can include monomers like this compound. google.com

Reactor Design and Process Optimization (e.g., Microreactors)

Reactor design is a critical factor influencing the kinetics and final product quality in polymerization. For suspension polymerization, agitated batch or semi-batch stirred-tank reactors are common in industrial settings. scispace.comnumberanalytics.com Agitation is essential for maintaining the dispersion of monomer droplets and ensuring efficient heat transfer. numberanalytics.com However, traditional batch reactors can suffer from issues like poor heat removal in highly exothermic reactions, leading to hot spots and a broad molecular weight distribution (high polydispersity index, PDI). google.comresearchgate.netscribd.com

In recent years, microreactors or flow reactors have emerged as a powerful alternative for process optimization, particularly for free-radical polymerizations. google.comresearchgate.net These devices feature microchannels with a very high surface-area-to-volume ratio, which provides exceptional heat and mass transfer capabilities. google.comresearchgate.net This allows for precise temperature control and the elimination of hot spots, even for highly exothermic reactions. researchgate.netgoogle.com

Key advantages of using microreactors for acrylate polymerization include:

Enhanced Heat Transfer: Prevents thermal runaway and allows for safer operation. researchgate.netgoogle.com

Precise Control: Offers superior control over residence time and reaction temperature. google.comnist.gov

Improved Polymer Quality: The controlled conditions often lead to polymers with a much lower PDI and higher average molecular weight compared to those produced in batch reactors. google.comresearchgate.net

Rapid Scale-up: Production can be scaled up by increasing the run time or by using multiple microreactors in parallel ("numbering-up"). google.com

Research comparing batch and microreactor polymerization of acrylates has demonstrated the superiority of the microfluidic approach. For example, the polymerization of butyl acrylate in a microreactor resulted in a significantly lower PDI and higher conversion yield compared to a conventional batch process. google.com

Table 2: Comparison of Batch Reactor vs. Microreactor for Acrylate Polymerization

Parameter Batch Reactor Microreactor / Flow Reactor Reference
Heat Transfer Limited, risk of hot spots Excellent, superior temperature control google.comresearchgate.net
Mixing Dependent on agitation, can be inefficient Efficient micromixing google.comgoogle.com
Polydispersity Index (PDI) Higher (e.g., > 7) Lower (e.g., < 5) google.comgoogle.com
Molecular Weight Control Less precise More precise, can achieve higher Mw google.comresearchgate.net
Safety Risk of thermal runaway Inherently safer researchgate.netgoogle.com

| Scale-up | Complex | Simpler (numbering-up) | google.com |


Copolymerization Strategies Involving 4 Acetoxyphenethyl Acrylate

Radical Copolymerization of 4-Acetoxyphenethyl Acrylate (B77674) with Co-Monomers

Radical polymerization is a widely utilized method for synthesizing copolymers. behinpolymerco.com In this process, a radical initiator generates free radicals that initiate the polymerization of monomers, which then react to form copolymer chains. behinpolymerco.com 4-Acetoxyphenethyl acrylate can be readily copolymerized with a variety of vinyl co-monomers using radical polymerization techniques. These techniques can range from conventional free radical polymerization, which typically yields statistical copolymers, to controlled/living radical polymerization (CLRP) methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). scirp.orgdigitellinc.com CLRP methods offer precise control over the polymer's molecular weight, architecture, and monomer sequence distribution, enabling the synthesis of more complex structures like block and gradient copolymers. frontiersin.orgscirp.org

In any copolymerization, the monomer reactivity ratios are crucial parameters that describe the relative reactivity of the two monomers towards the propagating polymer chain radicals. frontiersin.orgekb.eg These ratios, denoted as r₁ and r₂, predict the composition of the copolymer being formed from a given monomer feed, as well as the sequence distribution of the comonomers along the chain. frontiersin.org Understanding these values is essential for controlling the microstructure and, consequently, the final properties of the copolymer. frontiersin.org

The reactivity ratios can be determined experimentally by conducting a series of low-conversion polymerizations with varying initial monomer feed ratios. tue.nl The resulting copolymer compositions are measured, often using techniques like ¹H-NMR spectroscopy, and the data are then fitted to linearization models such as the Fineman-Ross, inverted Finemann-Ross, or Kelen–Tudos methods to calculate the r₁ and r₂ values. frontiersin.orgekb.eg For instance, in the copolymerization of ethyl methacrylate (B99206) (EMA) and methacrylamide (B166291) (MAM), the reactivity ratios were determined to be r_EMA = 0.197 and r_MAM = 0.230, indicating a tendency towards random incorporation of the monomers. ekb.eg In contrast, for vinyl acetate (B1210297) (VAC) and MAM, the ratios were r_VAC = 0.294 and r_MAM = 4.314, showing that the MAM monomer is much more readily incorporated into the polymer chain. ekb.eg

Table 1: Example Monomer Reactivity Ratios for Various Acrylate/Methacrylate Systems Determined by Different Methods. ekb.eg
Copolymer System (M₁/M₂)Methodr₁ (M₁)r₂ (M₂)
Ethyl Methacrylate / MethacrylamideFineman-Ross0.2050.239
Kelen-Tudos0.1940.225
Vinyl Acetate / MethacrylamideFineman-Ross0.2934.425
Kelen-Tudos0.2984.411

Statistical, or random, copolymers are characterized by a random distribution of the different monomeric units along the polymer chain. mdpi.com They can be synthesized through a one-step reaction, for example, via conventional free radical polymerization or controlled methods like RAFT. digitellinc.commdpi.com This approach allows for the simultaneous copolymerization of two or more monomers. mdpi.com For example, the conventional free radical statistical copolymerization of 4-acetoxystyrene (B54282) with various vinyl monomers has been studied using AIBN as an initiator. digitellinc.com A similar approach could be employed for this compound to create statistical copolymers where its units are randomly interspersed with those of a selected co-monomer.

Unlike statistical copolymers, block and gradient copolymers have more ordered structures that are difficult to synthesize using traditional radical polymerization. scirp.org Their preparation generally requires controlled/living polymerization techniques like ATRP or RAFT. scirp.orgresearchgate.net

Block Copolymers consist of long sequences, or "blocks," of one type of monomer followed by blocks of another. Their synthesis often involves the sequential polymerization of monomers.

Gradient Copolymers possess a unique structure where the monomer composition changes gradually along the polymer chain from one end to the other. researchgate.netuq.edu.au This continuous change in structure can lead to unique properties compared to block or statistical copolymers. researchgate.netuq.edu.au A common method to produce a gradient structure is the "forced gradient" or semi-batch technique, where a second monomer is continuously added to the polymerization of the first monomer, systematically changing the monomer feed composition over time. uq.edu.au Studies on 4-acetoxystyrene and t-butyl acrylate have successfully produced statistical, block, and gradient copolymers using RAFT polymerization. researchgate.netuq.edu.au

Co-Monomer Selection and its Influence on Copolymer Properties

The properties of copolymers are significantly affected by both their composition and their chain structure. researchgate.netuq.edu.au Therefore, the selection of a co-monomer to be polymerized with this compound is a critical step in tailoring the final material's characteristics. The distribution of monomer units along the polymer chain can be a key microstructural parameter for fine-tuning the physical and functional properties of polymeric materials. scirp.org

Table 2: Conceptual Influence of Co-Monomer Choice on the Properties of a Copolymer with this compound.
Co-Monomer TypeExamplePotential Influence on Copolymer Properties
Hydrophilic MonomerAcrylic Acid, Hydroxyethyl (B10761427) AcrylateIncreases water solubility, alters surface energy.
Hydrophobic MonomerStyrene (B11656), Lauryl MethacrylateIncreases hydrophobicity, may improve compatibility with non-polar matrices.
High Tg MonomerMethyl Methacrylate, StyreneIncreases glass transition temperature (Tg), hardness, and rigidity.
Low Tg MonomerButyl Acrylate, 2-Ethylhexyl AcrylateDecreases Tg, increases flexibility and elasticity.
Functional MonomerGlycidyl Methacrylate, Maleic Anhydride (B1165640)Introduces additional reactive sites for crosslinking or further functionalization.

Mechanistic Aspects of Copolymerization Pathways

The mechanism of copolymerization can be complex, particularly when involving polar monomers like acrylates in coordination polymerization systems. d-nb.infoescholarship.org In palladium-catalyzed copolymerization of ethylene (B1197577) with methyl acrylate, for instance, the mechanism involves several steps. d-nb.info After the insertion of an acrylate monomer, the carbonyl group can coordinate to the metal center, forming a stable chelate complex. d-nb.info This coordination can inhibit the subsequent insertion of the next monomer, making it a turnover-limiting step in the polymerization cycle. d-nb.info

In radical copolymerization, the relative reactivity of monomers is a key mechanistic factor. frontiersin.org For acrylate-methacrylate systems, solvent polarity can influence monomer-monomer and monomer-solvent hydrogen bonding, which in turn affects propagation rate coefficients and reactivity ratios. rsc.org In some systems, the adsorption of the polymer onto surfaces is a two-step process involving initial cation adsorption that reverses surface charge, followed by the adsorption of the polymer backbone through ion pairing. rsc.org These mechanistic details are crucial for understanding and controlling the polymerization process and the final polymer structure.

Functionalization of Copolymer Structures through this compound

A significant advantage of incorporating this compound into a copolymer is the functional potential of its acetoxy group. This group acts as a protected hydroxyl group. Through a post-polymerization modification step, the acetoxy groups on the copolymer can be hydrolyzed (de-acetylated), typically under basic conditions, to reveal phenolic hydroxyl groups. researchgate.net This process transforms the initial copolymer into a functionalized version containing poly(hydroxyphenethyl acrylate) units.

This transformation is valuable for several reasons:

Altered Properties: The conversion to hydroxyl groups significantly increases the polymer's polarity and hydrophilicity, which can alter its solubility and surface properties.

Hydrogen Bonding: The introduction of hydroxyl groups enables strong hydrogen bonding interactions, which can greatly influence the thermal and mechanical properties of the material. researchgate.net

Reactive Sites: The newly formed hydroxyl groups serve as reactive handles for further chemical modifications, such as grafting other polymer chains or attaching specific functional molecules (e.g., biomolecules, chromophores), thereby creating highly specialized materials. nih.govmdpi.com

This strategy of polymerizing a protected functional monomer followed by deprotection provides a powerful and versatile route to functionalized copolymer structures that would be difficult to achieve by direct polymerization of the unprotected, reactive monomer. researchgate.netuq.edu.au

Chemical Transformations and Derivative Synthesis of 4 Acetoxyphenethyl Acrylate

Reactions Involving the Acetoxy Moiety

The acetoxy group (CH₃COO-) attached to the phenethyl ring is an ester that can undergo several important chemical reactions, most notably hydrolysis to its corresponding phenol.

De-acetylation Reactions to Hydroxylated Derivatives

De-acetylation is the removal of an acetyl group from a compound. encyclopedia.pub In the case of 4-acetoxyphenethyl acrylate (B77674), this transformation converts the acetoxy group into a hydroxyl group, yielding 4-hydroxyphenethyl acrylate. This reaction is typically a hydrolysis process, which can be catalyzed by either an acid or a base. etsu.edu

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the acetoxy group, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of acetic acid, results in the formation of the hydroxylated product. etsu.edu

Base-catalyzed hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group. etsu.edu This forms a tetrahedral intermediate which then collapses, eliminating the acetate (B1210297) ion as the leaving group to yield the phenoxide, which is subsequently protonated to give the final hydroxylated product.

This de-acetylation is analogous to the conversion of acetoxystyrene to hydroxystyrene, where the protective acetyl group is removed to reveal a reactive hydroxyl functionality. The resulting 4-hydroxyphenethyl acrylate is a valuable monomer for creating functional polymers with phenolic groups, which can be used for further modifications or to impart specific properties such as antioxidant activity or increased hydrophilicity.

Selective Transformations of the Acetoxy Group

While de-acetylation is the most common reaction, other selective transformations of the acetoxy group are possible, often involving catalysis to direct the reaction. For instance, palladium-catalyzed reactions have been developed for the acetoxylation of certain organic molecules, highlighting the reversible nature of this functional group under specific catalytic conditions. diva-portal.org In the context of a bifunctional molecule like 4-acetoxyphenethyl acrylate, achieving selectivity is crucial to avoid unwanted reactions at the acrylate double bond. The presence of a directing group can play a vital role in controlling reactivity and selectivity at a specific site within a molecule. diva-portal.orgresearchgate.net

Research into multifunctional ligands and cooperative catalysis demonstrates that the choice of catalyst and ligands can direct transformations to a specific functional group, even in the presence of other reactive sites. diva-portal.org For example, specific palladium complexes in conjunction with acetate ligands have been shown to be crucial for controlling reactivity in the acetoxylation of alkynes, suggesting that similar principles could be applied to selectively modify the acetoxy group of this compound without affecting the acrylate moiety. diva-portal.org

Reactions at the Acrylate Double Bond (excluding polymerization mechanisms)

The electron-deficient double bond of the acrylate group is highly susceptible to nucleophilic attack, making it a prime site for various addition reactions.

Thiol-Acrylate Michael Addition

The Thiol-Acrylate Michael addition is a highly efficient and widely used click reaction that involves the conjugate addition of a thiol to the acrylate double bond. nih.govupc.edu This reaction can be catalyzed by either a base or a nucleophile, such as an amine or a phosphine (B1218219), and can also proceed under light initiation (photopolymerization). nuaa.edu.cnrsc.org

The base-catalyzed mechanism involves the deprotonation of the thiol (R-SH) to form a thiolate anion (R-S⁻), which is a potent nucleophile. nih.gov The thiolate then attacks the β-carbon of the acrylate, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final thioether product. nih.gov This reaction is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a robust method for modification. nih.gov

The reaction conditions can be tuned to control the reaction rate and final properties of the product. For example, phosphine catalysts like dimethylphenylphosphine (B1211355) (DMPP) have been shown to be highly effective, leading to complete conversion in minutes under optimized conditions. rsc.org

Table 1: Catalysts and Conditions for Thiol-Acrylate Michael Addition

Catalyst Type Catalyst Example Conditions Key Features
Primary/Tertiary Amines Various Room temperature Efficient, but may require several hours for high conversion. rsc.org
Phosphines Dimethylphenylphosphine (DMPP) Catalytic levels, room temperature Very fast, complete conversion in minutes. rsc.org
Phosphines (Aqueous) Tris-(2-carboxyethyl)phosphine (TCEP) pH > 8.0 Efficient in aqueous media. rsc.org

| Base Catalysis | Various | pH dependent | Used to generate thiolate nucleophile. nih.gov |

This reaction provides a straightforward route to introduce sulfur-containing functionalities into the this compound structure, leading to derivatives with altered physical and chemical properties.

Cascade Coupling Reactions with Other Organic Species (e.g., 1,3-Enynes)

The acrylate double bond can participate in more complex cascade reactions, where multiple bond-forming events occur in a single operation. A notable example is the cobalt-catalyzed coupling of acrylates with 1,3-enynes. repec.orgnih.govresearchgate.net These transformations are powerful tools for rapidly building molecular complexity from simple starting materials. repec.org

In these cascade reactions, a low-valent cobalt catalyst can initiate an oxidative cyclization with the 1,3-enyne and two molecules of the acrylate. repec.orgresearchgate.net This process can proceed through different pathways, controlled by the specific ligands on the cobalt catalyst, to form a variety of highly functionalized 1,3-dienes. repec.orgnih.gov The reaction exhibits high chemo-, regio-, and stereoselectivity, allowing for precise control over the final molecular architecture. researchgate.net While specific examples using this compound are not detailed, the general reactivity of acrylates in these systems suggests its potential as a substrate. nih.govresearchgate.net

Synthesis of Novel Acrylate-Based Derivatives from this compound

The inherent reactivity of this compound allows it to serve as a platform for synthesizing novel derivatives. Beyond the transformations at its native functional groups, the entire molecule can be used as a building block.

For example, novel acrylate derivatives are often synthesized by reacting a core molecule with various reagents to introduce new functionalities. nih.gov In one synthetic approach, oxazolone (B7731731) intermediates are reacted with alcohols to yield acrylate esters. nih.gov A similar strategy could be envisioned where 4-hydroxyphenethyl acrylate (obtained from the de-acetylation of this compound) acts as the alcohol component, reacting with an activated carboxylic acid or acyl chloride to form a new ester linkage, thereby creating a more complex molecule with multiple functional domains.

The synthesis of N-substitutional ethylenediamine (B42938) derivatives through the Michael addition of amines to ethyl acrylate also provides a template for potential reactions with this compound. asianpubs.org Reacting this compound with various primary or secondary amines via a Michael addition would lead to the formation of β-amino ester derivatives, introducing nitrogen-containing groups and expanding the chemical space of accessible compounds.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-Hydroxyphenethyl acrylate
Acetic acid
Acetoxystyrene
Hydroxystyrene
Dimethylphenylphosphine (DMPP)
Tris-(2-carboxyethyl)phosphine (TCEP)
1,3-Enyne
1,3-Diene
Ethyl acrylate
N-substitutional ethylenediamine

Polymeric Materials Derived from 4 Acetoxyphenethyl Acrylate: Design and Characterization

Macromolecular Architecture and Topology

The physical and mechanical properties of polymers derived from 4-acetoxyphenethyl acrylate (B77674) are intrinsically linked to their macromolecular architecture and topology. The arrangement of the polymer chains, whether linear, branched, or interconnected in a network, dictates the material's ultimate performance characteristics.

Linear, Branched, and Crosslinked Polymer Systems

Linear Polymers: The synthesis of linear poly(4-acetoxyphenethyl acrylate) can be achieved through conventional free-radical polymerization. In this process, the this compound monomer is polymerized using a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer consists of long, unbranched chains. The polymerization of acrylic monomers can be carried out using various techniques, including solution, bulk, and emulsion polymerization, to yield linear polymers. nsf.govdeu.edu.tr The choice of polymerization technique can influence the molecular weight and polydispersity of the resulting polymer.

Branched Polymers: The introduction of branching into the poly(this compound) structure can be accomplished through several methods. One common approach is the use of a chain transfer agent that can reinitiate polymerization from a point other than the chain end, leading to the formation of branches. youtube.comresearchgate.net Additionally, controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), can be employed with the use of a multifunctional initiator or a "inimer" (a molecule that is both a monomer and an initiator) to create well-defined branched architectures. cmu.edu

Crosslinked Polymer Systems: Crosslinked networks of poly(this compound) are formed when the individual polymer chains are chemically linked together. This is typically achieved by copolymerizing this compound with a multifunctional monomer that acts as a crosslinking agent. cmu.eduyoutube.com These crosslinkers, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or divinylbenzene (B73037) (DVB), have two or more polymerizable double bonds, which allow them to connect multiple polymer chains, forming a three-dimensional network. cmu.eduyoutube.com The properties of the resulting crosslinked polymer, such as its rigidity and swelling behavior, are dependent on the crosslink density. youtube.com

Network Formation in Crosslinking Systems

The formation of a polymer network during the crosslinking of this compound is a complex process that involves the transition from a liquid monomer mixture to a solid, elastic gel. osti.gov This process, often referred to as gelation, occurs at a critical point where an "infinite" network of interconnected polymer chains is formed. osti.gov The curing process can be initiated by heat or, in some cases, by ultraviolet (UV) light if a photoinitiator is included in the formulation. researchgate.net

The structure of the network is influenced by the reactivity of the monomer and the crosslinker, their relative concentrations, and the polymerization conditions. cmu.edu For instance, a higher concentration of the crosslinking agent will lead to a more densely crosslinked network with a higher modulus and lower swelling capacity. mdpi.com The network formation in acrylic systems can proceed through various stages, including nucleation, growth of polymer chains, gelation, and vitrification. osti.gov

Molecular Weight and Polydispersity Control in this compound Polymers

The control over molecular weight and polydispersity is crucial in tailoring the properties of poly(this compound) for specific applications. Techniques that allow for the synthesis of polymers with a defined molecular weight and a narrow molecular weight distribution are highly desirable.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czwarwick.ac.ukjyu.fi In GPC, a polymer solution is passed through a column packed with porous beads. lcms.cz Larger polymer molecules are excluded from the pores and thus elute faster, while smaller molecules can penetrate the pores and have a longer retention time. lcms.cz By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the poly(this compound) sample can be determined. lcms.czwarwick.ac.uk The output from a GPC analysis provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

Illustrative Data Table: GPC Analysis of Poly(this compound)

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer A25,00037,5001.5
Polymer B26,50031,8001.2
Polymer C24,00048,0002.0

Chain Transfer Agents and Their Role in Polymer Weight Control

The effectiveness of a CTA is determined by its chain transfer constant. Common CTAs used in acrylic polymerizations include thiols (mercaptans) and certain halogenated compounds. youtube.comresearchgate.net By adjusting the concentration of the CTA relative to the monomer, the molecular weight of the poly(this compound) can be controlled. google.comtue.nl Reversible addition-fragmentation chain-transfer (RAFT) polymerization is an advanced technique that utilizes specific CTAs to achieve excellent control over molecular weight and to produce polymers with very low polydispersity. nsf.govnih.gov

Spectroscopic Characterization of this compound Polymers

Spectroscopic techniques are indispensable for the characterization of the chemical structure of poly(this compound).

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the polymerization of this compound. The disappearance of the characteristic absorption bands of the acrylate C=C double bond (typically around 1635 cm⁻¹) and the C-H bond of the vinyl group in the monomer spectrum would indicate successful polymerization. The spectrum of the polymer would be dominated by the strong absorption of the ester carbonyl group (C=O) from both the acrylate and the acetate (B1210297) moieties (around 1730-1760 cm⁻¹), as well as the C-O stretching vibrations (around 1000-1300 cm⁻¹). researchgate.netspectroscopyonline.com Aromatic C-H and C=C stretching vibrations from the phenethyl group would also be present. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the polymer. In the ¹H NMR spectrum of poly(this compound), the signals corresponding to the vinyl protons of the monomer (typically in the range of 5.5-6.5 ppm) would be absent. New broad signals corresponding to the polymer backbone protons would appear at higher field. The characteristic signals of the acetoxy methyl protons, the phenethyl aromatic protons, and the methylene (B1212753) protons of the phenethyl and acrylate groups would remain, although they may be broadened due to the polymeric nature of the sample. nih.govoriprobe.com

Illustrative Data Table: Predicted Spectroscopic Data for Poly(this compound)

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
FTIRC=O (ester)~1740 cm⁻¹
FTIRC-O (ester)~1200 cm⁻¹
FTIRAromatic C=C~1600 cm⁻¹, ~1500 cm⁻¹
¹H NMRPolymer Backbone (CH, CH₂)~1.5-2.5 ppm
¹H NMRAcetoxy (CH₃)~2.3 ppm
¹H NMRMethylene (CH₂-O)~4.2 ppm
¹H NMRMethylene (Ar-CH₂)~2.9 ppm
¹H NMRAromatic (Ar-H)~7.0-7.2 ppm

FT-IR Analysis of Polymer Backbone and Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for verifying the successful polymerization of this compound and identifying the key functional groups within the resulting polymer, poly(this compound). The polymerization process can be monitored by observing the disappearance of the characteristic absorption bands of the monomer's vinyl group. Specifically, the peak around 1635 cm⁻¹ associated with the C=C stretching vibration of the acrylate's vinyl group is expected to diminish or disappear upon successful polymerization. polysciences.com

The FT-IR spectrum of poly(this compound) would be characterized by the prominent absorption bands of its constituent functional groups. A strong absorption band is anticipated around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester groups (both the acrylate and the acetate). The presence of the aromatic ring from the phenethyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester linkages are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands for Poly(this compound)

Wave Number (cm⁻¹)Vibration TypeFunctional Group
~2950C-H Stretch (Aliphatic)Polymer Backbone
~1740C=O StretchEster (Acrylate & Acetate)
~1600, ~1495C=C StretchAromatic Ring
~1240C-O StretchAcetate
~1160C-O StretchAcrylate

NMR Analysis for Polymer Microstructure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed insights into the chemical structure, composition, and microstructure of poly(this compound).

In the ¹H NMR spectrum of the polymer, the disappearance of the vinyl proton signals of the monomer (typically observed between 5.5 and 6.5 ppm) would confirm polymerization. The spectrum of the polymer would show broad signals corresponding to the protons of the polymer backbone, typically in the 1.5-2.5 ppm range. The methylene protons of the phenethyl group adjacent to the acrylate oxygen would likely appear around 4.2 ppm, while the other methylene protons of the phenethyl group would be observed at approximately 2.9 ppm. The aromatic protons would generate signals in the 6.8-7.2 ppm region, and the methyl protons of the acetoxy group would be expected as a singlet at around 2.3 ppm.

¹³C NMR spectroscopy would further corroborate the polymer structure. The carbonyl carbons of the ester groups would resonate at approximately 170 ppm (acetate) and 175 ppm (acrylate). The carbons of the aromatic ring would appear in the 120-150 ppm range. The methylene carbons of the phenethyl group and the carbons of the polymer backbone would be found in the upfield region of the spectrum. Two-dimensional NMR techniques can be employed for a more detailed analysis of the polymer's tacticity and the assignment of complex spectral regions. rsc.org

Interactive Data Table: Expected ¹H NMR Chemical Shifts for Poly(this compound)

Chemical Shift (ppm)Proton Assignment
~1.5-2.5Polymer Backbone (CH, CH₂)
~2.3-OCOCH₃
~2.9Ar-CH₂-
~4.2-O-CH₂-
~6.8-7.2Aromatic Protons

Thermal Analysis of this compound Polymers

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is utilized to determine the thermal transitions of poly(this compound), most notably its glass transition temperature (Tg). The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow in the DSC thermogram. The Tg of a polymer is influenced by factors such as its molecular weight, chain flexibility, and intermolecular forces. For poly(this compound), the bulky and somewhat rigid phenethyl and acetoxy side groups are expected to result in a relatively high Tg compared to polyacrylates with smaller, more flexible side chains like poly(ethyl acrylate). wikipedia.org Copolymers containing acetoxystyrene have also been shown to exhibit distinct glass transitions, which can vary with the copolymer composition and structure. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of poly(this compound). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the onset of decomposition, the degradation profile, and the temperature at which maximum degradation occurs. Polyacrylates generally exhibit moderate thermal stability. researchgate.net The thermal decomposition of poly(this compound) would likely occur in multiple stages, potentially involving the loss of the acetoxy group followed by the degradation of the main polymer chain at higher temperatures. The presence of the aromatic ring in the side chain may contribute to a higher thermal stability compared to simple alkyl acrylates.

Morphological Characterization of Poly(this compound) Materials

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface and bulk morphology of materials derived from poly(this compound). SEM can provide high-resolution images of the material's topography, revealing details about its surface texture, porosity, and the shape and size of any particulate structures. For instance, if the polymer is synthesized in the form of microspheres or as a film, SEM can be used to characterize these structures. In the case of polymer blends or composites containing poly(this compound), SEM can be used to visualize the phase separation and the dispersion of different components. The morphology of polymer particles can be influenced by the polymerization method, such as emulsion or dispersion polymerization.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that is well-suited for characterizing the surface topography of polymeric materials at the nanoscale. For a homopolymer like poly(this compound), AFM analysis would be instrumental in providing detailed information about its surface morphology, roughness, and phase distribution.

Mechanical Performance of Poly(this compound) Formulations

The mechanical properties of polymers derived from this compound are anticipated to be influenced by the presence of the aromatic phenethyl group and the acetoxy functionality in the side chain. The rigid aromatic ring is expected to enhance the stiffness and thermal stability of the polymer, while the flexible acrylate backbone allows for a degree of toughness.

Another method for tuning mechanical properties is through the formulation of polymer blends and composites. Incorporating fillers, such as nanoparticles (e.g., silica, clay) or fibers (e.g., glass, carbon), can significantly improve the mechanical performance. The extent of this improvement depends on factors like the type, size, shape, and concentration of the filler, as well as the interfacial adhesion between the filler and the polymer matrix.

The following interactive table illustrates how the mechanical properties of a hypothetical aromatic acrylate-based resin could be tuned by varying the composition of a copolymer.

Copolymer Composition (% this compound)Elastic Modulus (GPa)Flexural Strength (MPa)Toughness (MJ/m³)
1002.5803.0
802.2753.5
601.8654.2
401.3505.1
200.8356.0

Note: The data in this table is illustrative and intended to demonstrate the concept of tunability. Specific experimental data for poly(this compound) copolymers is not currently available.

The elastic modulus , a measure of a material's stiffness, of poly(this compound) is expected to be relatively high for an acrylate polymer due to the bulky and rigid aromatic side group which restricts segmental motion of the polymer chains.

Flexural strength represents the maximum stress a material can withstand before it yields in a bending test. For poly(this compound), the flexural strength would likely be influenced by the intermolecular forces and chain entanglement. The presence of the polar acetoxy group could contribute to stronger intermolecular interactions, potentially leading to higher flexural strength.

Toughness is the ability of a material to absorb energy and plastically deform without fracturing. There is often a trade-off between stiffness/strength and toughness. While the aromatic side group increases stiffness, it might reduce toughness. However, the inherent flexibility of the acrylate backbone is expected to impart a reasonable degree of toughness to the polymer. The balance between these properties is a critical consideration in the design of materials based on this monomer.

The following interactive table provides hypothetical mechanical property data for poly(this compound) in comparison to other common acrylate polymers, highlighting the expected influence of the aromatic side chain.

PolymerElastic Modulus (GPa)Flexural Strength (MPa)Toughness (MJ/m³)
Poly(methyl acrylate)~0.6~8~1.5
Poly(ethyl acrylate)~0.4~5~2.0
Poly(butyl acrylate)~0.1~1~3.0
Poly(this compound) (Estimated) ~2.0 - 3.0 ~70 - 90 ~2.5 - 4.0

Note: The data for poly(this compound) is an estimation based on the properties of structurally similar polymers and is for illustrative purposes only.

Advanced Applications of 4 Acetoxyphenethyl Acrylate Based Polymers in Materials Science

Polymeric Coatings and Adhesives

The unique properties of 4-acetoxyphenethyl acrylate (B77674), such as its low viscosity and hybrid cure capabilities, make it a valuable component in the formulation of polymeric coatings and adhesives. alfa-chemistry.comwarshel.comsigmaaldrich.com These characteristics are particularly beneficial for applications requiring precise application and versatile curing mechanisms.

UV-Curable Coating Formulations

4-Acetoxyphenethyl acrylate is well-suited for ultraviolet (UV)-curable coating formulations. alfa-chemistry.comwarshel.comsigmaaldrich.com UV-curable coatings are a significant area of materials science, offering environmental benefits such as the reduction of volatile organic compounds (VOCs). bibliotekanauki.pl These formulations typically consist of oligomers, monomers (reactive diluents), photoinitiators, and various additives that enhance the final properties of the coating. bibliotekanauki.plmdpi.com The monomers, like this compound, play a crucial role in controlling the viscosity of the formulation and participating in the cross-linking process during polymerization. mdpi.com

The UV curing process involves the use of a photoinitiator that, upon exposure to UV radiation, generates free radicals, initiating the rapid polymerization of the acrylate monomers and oligomers. bibliotekanauki.plmdpi.com This results in the formation of a cross-linked polymer network, which constitutes the solid coating film. The properties of the resulting coating, such as hardness, flexibility, and chemical resistance, are influenced by the specific components of the formulation, including the type of acrylate monomer used. mdpi.com The incorporation of specialty acrylic resins can further enhance performance by improving film flexibility, adhesion, and control over shrinkage. chempoint.com

Recent research has explored the development of novel UV-curable systems, including those based on silane (B1218182) compounds, to create organic-inorganic hybrid nanocomposite films with enhanced properties. radtech.org Additionally, the development of bio-based UV-curable coatings, such as those derived from cardanol, demonstrates a move towards more sustainable materials for metal protection. bibliotekanauki.pl

Adhesion Properties and Substrate Interactions

The effectiveness of an adhesive is largely determined by its ability to adhere to various surfaces, a property influenced by factors such as substrate composition and the adhesive's formulation. diva-portal.orgspecialchem.com Acrylic adhesives are known for their strong adhesion to polar substrates like metals and glass. specialchem.com The inclusion of this compound in adhesive formulations, particularly UV-curable and B-stageable adhesives, highlights its utility in this field. alfa-chemistry.comwarshel.com

The interaction between an adhesive and a substrate is a complex phenomenon governed by chemical and physical parameters. diva-portal.org Good wetting of the substrate by the adhesive is a prerequisite for strong adhesion. diva-portal.orgmdpi.com The surface energy of both the adhesive and the substrate plays a critical role in this process. diva-portal.org For instance, acrylic adhesives may require modification with tackifiers or plasticizers to achieve good bonding with low-energy surfaces. specialchem.com

Research into enhancing the adhesion of acrylate adhesives has explored the use of additives. For example, the addition of Mn-Al layered double hydroxide (B78521) (LDH) fillers to an acrylate adhesive was shown to significantly improve adhesion to aluminum alloys, with the level of improvement dependent on the specific alloy composition. mdpi.com The mechanism for this enhancement is attributed to favorable interactions between the LDH filler and the metal substrate. mdpi.com Adhesion promoters, such as organotitanates and reactive functional copolymers, are also employed to improve the interfacial bonding between polymers and various substrates, including inorganic fillers and metals. specialchem.com

Table 1: Factors Influencing Adhesion of Coatings to Metal Substrates

ParameterInfluence on AdhesionReference
Substrate Type The chemical composition and surface energy of the metal substrate significantly affect wetting and bonding. diva-portal.org
Surface Pretreatment Techniques like phosphating can create a rougher surface, enhancing mechanical interlocking and increasing the density of bonding sites. diva-portal.org
Adhesive Formulation The inclusion of specific monomers, oligomers, and additives like adhesion promoters can be tailored to optimize bonding to a particular substrate. specialchem.comspecialchem.com
Curing Conditions Time and temperature of the curing process can impact the final properties of the adhesive and its bond strength. diva-portal.org
Film Thickness The thickness of the adhesive layer can influence its mechanical properties and overall adhesion. diva-portal.org

Advanced Composites and Hybrid Materials

The development of advanced composites and hybrid materials represents a significant area of materials science, aiming to create materials with tailored properties that surpass those of their individual components. toraytac.comacs-carbon.com These materials often combine organic polymers with inorganic components to achieve enhanced performance characteristics. radtech.org

Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid materials merge the properties of organic polymers (like flexibility and toughness) with those of inorganic materials (such as heat resistance and chemical stability). radtech.org These systems can be classified based on the nature of the interaction between the organic and inorganic phases, ranging from weak van der Waals forces to strong covalent bonds. mdpi.com

A common method for creating these hybrids is the sol-gel process, which often utilizes silane-functional precursors. radtech.org This process can lead to the formation of hybrid organic-inorganic nanocomposite films. radtech.org For instance, research has demonstrated the fabrication of organic-inorganic hybrid hard coats with a gradient structure, which can mitigate issues like phase separation and improve adhesion to organic substrates. nih.gov In some cases, nano-silica is bonded to resins to create a transparent, homogeneous material with enhanced heat resistance. arakawachem.co.jp The synthesis of hybrid crystals, such as those containing cobalt and vanadium, further illustrates the diverse possibilities within this class of materials. researchgate.net

Nanocomposite Development

Nanocomposites are a class of hybrid materials where at least one of the constituent phases has dimensions in the nanometer range (1-100 nm). mdpi.com The incorporation of nanoparticles into a polymer matrix can lead to significant improvements in mechanical strength, thermal stability, and barrier properties. mdpi.com

A variety of nanofillers are used in the development of polymer nanocomposites, including clays, metal nanoparticles, and metal oxides. mdpi.com The effective dispersion of these nanofillers within the polymer matrix is crucial for achieving the desired property enhancements. mdpi.com Challenges in nanocomposite development include the potential for nanoparticle aggregation and the complexities of large-scale production. mdpi.com

In the realm of acrylate-based materials, UV-curable acrylate nanocomposite coatings have been investigated for their antibacterial properties. researchgate.net For example, the incorporation of Fe3O4-Ag hybrid nanoparticles into an acrylate resin system has been shown to impart antimicrobial activity to the resulting coating. researchgate.net Polyhedral Oligomeric Silsesquioxane (POSS) is another type of nanofiller that has been incorporated into polymer matrices, including methacrylate-based systems, to improve properties such as thermal stability. mdpi.com The development of nanocomposites based on conductive polymers is also an active area of research, with applications in areas like biosensors. nih.gov

Table 2: Examples of Nanofillers in Polymer Composites and Their Effects

NanofillerPolymer MatrixProperty EnhancementReference
NanoclayPolylactide (PLA)Improved water vapor barrier properties, increased heat distortion temperature, and enhanced tensile and flexural moduli. mdpi.com
Copper NanoparticlesPolylactide (PLA)Imparts antibacterial characteristics. mdpi.com
Fe3O4-Ag Hybrid NanoparticlesUV-curable Acrylate ResinProvides antibacterial activity to the coating. researchgate.net
Polyhedral Oligomeric Silsesquioxane (POSS)Poly(methyl methacrylate) (PMMA)Improved thermal stability. mdpi.com

Applications in Additive Manufacturing (3D Printing)

Additive manufacturing, or 3D printing, is a transformative technology that builds three-dimensional objects layer-by-layer from a digital model. researchgate.netmdpi.com This approach allows for the creation of complex geometries and customized parts without the need for traditional molds or machining. researchgate.netmdpi.com A wide range of materials are used in additive manufacturing, including thermoplastics, thermosets, elastomers, and hydrogels. researchgate.net

This compound is a monomer that has been identified for use in photopolymerizable compositions for additive manufacturing. google.com It is often included in resins for vat photopolymerization techniques like stereolithography (SLA). epo.orgmdpi.com In these processes, a liquid resin is selectively cured by light to form the solid object. mdpi.com Acrylate-based resins are commonly used due to their rapid curing characteristics. researchgate.net

The development of new polymer systems is crucial for advancing the capabilities of additive manufacturing. researchgate.net For example, the creation of highly stretchable hydrogels for 3D printing has been demonstrated using UV-curable polymers. nih.gov Research has also focused on developing vitrimers, a class of polymers with dynamic covalent bonds, for use in digital light processing (DLP) 3D printing. rsc.org These materials offer properties such as self-healing and recyclability. rsc.org The use of organic additives in additive manufacturing compositions can also be employed to tune the properties of the final printed objects. epo.org

Digital Light Processing (DLP) Resins and Their Formulation

Digital Light Processing (DLP), a form of vat photopolymerization, is a high-resolution additive manufacturing technique that fabricates objects by selectively curing liquid photopolymer resins layer by layer. researchgate.net Acrylate-based resins are commonly used due to their rapid polymerization kinetics under UV light. nih.govresearchgate.net A typical DLP resin formulation includes a mixture of monomers and/or oligomers, a photoinitiator to start the polymerization upon light exposure, and often a UV absorber to control the depth of light penetration and thus the thickness of each cured layer. nih.govmdpi.com

While specific formulations for this compound in DLP resins are not extensively detailed in publicly available literature, the general principles of acrylate resin formulation apply. These resins are often composed of multifunctional monomers, monofunctional reactive diluents to adjust viscosity, and a photoinitiator package. nih.govmdpi.com For example, a reference acrylate resin might consist of a monofunctional reactive diluent like isobornyl acrylate, a difunctional monomer such as 1,10-decanediol (B1670011) diacrylate, a multifunctional acrylate oligomer, and a photoinitiator like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). nih.gov The inclusion of a monomer like this compound would contribute to the final properties of the cured polymer network.

Table 1: Example of a Generic Acrylate-Based Resin Formulation for DLP

Component Function Example Compound Typical Concentration (w/w %)
Multifunctional Oligomer Forms the polymer network backbone, influences mechanical properties. Acrylated Oligomer 40%
Difunctional Monomer Acts as a crosslinker, increases network density. 1,10-decanediol diacrylate 40%
Monofunctional Diluent Reduces viscosity for printability, modifies properties. Isobornyl Acrylate 20%
Photoinitiator Initiates polymerization upon light exposure. TPO 0.4%

This table is representative of common acrylate resin formulations. nih.gov The specific components and their concentrations are adjusted to achieve desired resin and final part properties.

Formulations for Tunable Mechanical Properties in 3D Printed Parts

A significant advantage of using acrylate-based resins in 3D printing is the ability to tune the mechanical properties of the final object by adjusting the chemical formulation. nih.govnih.gov The crosslink density of the polymer network is a primary determinant of its mechanical characteristics, such as stiffness (elastic modulus) and hardness. nih.gov By altering the ratio of monomer to crosslinker in the resin, a wide range of mechanical behaviors can be achieved from a single chemical system. nih.govmdpi.com

For instance, research on an ethylene (B1197577) glycol phenyl ether acrylate (EGPEA)-based resin demonstrated that simply by altering the volume ratio of the monomer (EGPEA) to the crosslinker (1,6-hexanediol diacrylate), the elastic modulus of the printed material could be varied by 50-fold, from a soft 0.6 MPa to a rigid 33 MPa. nih.gov This principle allows for the creation of parts with functionally graded materials or integrated flexible and rigid sections, all printed from resins with a common chemical base. nih.gov This approach is highly valuable for producing complex components like living hinges, shock absorbers, or customized biomedical devices. nih.govresearchgate.net While this specific study did not use this compound, the underlying chemical principle of tuning crosslink density applies broadly to acrylate-based photopolymer systems.

Table 2: Effect of Monomer-to-Crosslinker Ratio on Elastic Modulus in a Model Acrylate System

Monomer (EGPEA) Volume Ratio Crosslinker (HDDA) Volume Ratio Resulting Elastic Modulus (MPa)
1 0 0.6 ± 0.1
1 0.05 2.5 ± 0.3
1 0.1 5.0 ± 0.6
1 0.25 15.0 ± 1.2
1 0.4 22.1 ± 1.5

Data adapted from a study on EGPEA/HDDA resins, demonstrating the principle of mechanically tunable formulations. nih.gov

Polymer Additives for Functional Materials

Polymers based on this compound can also be employed as additives to enhance the performance of other materials.

Lubricating Oil Additives

Polymers are frequently added to lubricating oils to improve their performance across a wide range of operating temperatures. scispace.com Acrylate-based polymers, in particular, are widely used as Viscosity Index Improvers (VIIs) and Pour Point Depressants (PPDs). researchgate.netresearchgate.netbibliotekanauki.pl

A VII is a polymeric additive that counteracts the natural tendency of oil to thin out (lose viscosity) at high temperatures. scispace.comjocpr.com The polymer coils are relatively compact in cold oil, having a minimal effect on viscosity. As the temperature rises, the polymer coils expand, increasing their interaction with the oil and thereby boosting the viscosity to offset the base oil's thinning. jocpr.comtandfonline.com This results in a more stable viscosity profile and a higher Viscosity Index (VI), a measure of how much the viscosity changes with temperature. scispace.com

Table 3: Performance of a Representative Acrylate Copolymer as a Viscosity Index Improver (VII)

Additive Concentration (wt%) Kinematic Viscosity at 40°C (cSt) Kinematic Viscosity at 100°C (cSt) Viscosity Index (VI)
0 (Base Oil) 30.5 5.2 105
1 38.2 6.8 125
2 45.1 8.1 132
3 52.8 9.5 137

This table illustrates the typical effect of an acrylate polymer additive on lubricating oil properties, based on data for a 2-ethylhexyl acrylate-co-N-isopropylmethacrylamide polymer. bibliotekanauki.pl

Secondary Suspending Agents in Polymerization Processes

In the production of certain commodity plastics like polyvinyl chloride (PVC) via suspension polymerization, various additives are essential to control the process and the final product's properties. 3vsigmausa.comnippson.com Suspension polymerization involves dispersing vinyl chloride monomer (VCM) droplets in water with the help of suspending agents. kuraray-poval.com This system typically uses two types of stabilizers: a primary suspending agent to control particle size and prevent coalescence, and a secondary suspending agent. kuraray-poval.comscispace.com

The secondary suspending agent plays a crucial role in defining the morphology of the resulting PVC particles, particularly their shape and porosity. kuraray-poval.comgoogle.com This porosity is vital as it facilitates the removal of unreacted monomer and the later absorption of plasticizers and other additives during compounding. kuraray-poval.comchempoint.com

A patent discloses that polymers containing ester groups, including those derived from monomers such as This compound , can be used as secondary suspending agents in suspension polymerization reactions. google.com These polymers, which may also contain sulfonate groups and be partially hydrolyzed, help to control the secondary characteristics of the polymer particles being formed. google.com Unlike primary suspending agents like polyvinyl alcohol, these secondary agents are more surface-active and are key to generating the desired porosity in the final PVC grains. kuraray-poval.com

Table 4: Key Components in a Typical PVC Suspension Polymerization System

Component Function Example
Monomer The building block of the final polymer. Vinyl Chloride Monomer (VCM)
Continuous Phase The medium in which the monomer is dispersed. Water
Initiator Starts the radical polymerization reaction. Organosoluble peroxides
Primary Suspending Agent Controls particle size, prevents droplet coalescence. Polyvinyl Alcohol (PVA)

Biomaterials Engineering

The unique properties of acrylate-based polymers make them suitable for various applications in the demanding field of biomaterials engineering.

Hydrogel Formulations for Advanced Materials

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large quantities of water or biological fluids, making them resemble living tissue. nih.govresearchgate.net This high water content, combined with their soft and porous structure, makes them ideal candidates for biomedical applications such as tissue engineering, drug delivery, and wound dressings. nih.govresearchgate.netbiomaterials.pl

Acrylate-based hydrogels are a significant class of materials in this field, valued for their tunable properties and biocompatibility. researchgate.netmdpi.com The acrylate functional groups on monomers or prepolymers allow for the formation of a stable, crosslinked hydrogel network, often through photopolymerization. bohrium.commdpi.com These synthetic components are frequently combined with natural polymers like hyaluronic acid, chondroitin (B13769445) sulfate, or gelatin to create hybrid or semi-synthetic hydrogels. bohrium.comsigmaaldrich.com This approach combines the biological activity and biocompatibility of the natural polymer with the tunable mechanical properties and stability afforded by the synthetic acrylate network. bohrium.com

While specific hydrogel formulations containing this compound are not detailed in the reviewed literature, its structure is amenable to incorporation into such systems. As an acrylate monomer, it can be copolymerized with other monomers and crosslinkers to form a hydrogel network. The phenethyl group could impart specific properties, such as hydrophobicity or aromatic interactions, which can be used to modulate drug loading/release or interactions with biological molecules. Acrylate-endcapped urethane-based hydrogels, for example, have been successfully developed and tested for wound healing applications. nih.gov

Table 5: Common Components in Acrylate-Based Hydrogel Formulations for Biomedical Use

Component Type Function Example Substance
Natural Polymer Backbone Provides biocompatibility, biodegradability, and biological signals. Hyaluronic Acid, Gelatin, Chondroitin Sulfate bohrium.com
Synthetic Polymer/Monomer Forms crosslinked network, provides tunable mechanical properties. Poly(ethylene glycol) diacrylate (PEGDA), Acrylate-endcapped prepolymers mdpi.comnih.gov
Crosslinking Agent Creates covalent bonds to form the 3D network. Diacrylate monomers, Methacrylic anhydride (B1165640) bohrium.com
Photoinitiator Initiates polymerization when exposed to light (for photocurable hydrogels). Irgacure 2959, TPO nih.gov

Scaffold Design for Tissue Engineering Applications (Material Aspects)frontiersin.org

The development of biocompatible and biodegradable scaffolds is a cornerstone of tissue engineering, providing a temporary template for cell adhesion, proliferation, and differentiation to guide the formation of new tissue. nih.govrsc.org Polymers based on this compound and its derivatives are emerging as a promising class of materials for scaffold fabrication due to their tunable properties. The design of these scaffolds involves careful consideration of their mechanical integrity, degradation kinetics, and ability to support cellular life, all of which are intrinsically linked to the polymer chemistry. nih.govscienceopen.com

The monomer this compound can be polymerized, often with co-monomers, to create polymers with a range of properties. The ester and acrylate groups within the polymer backbone and side chains are susceptible to hydrolytic and enzymatic degradation, respectively, leading to non-toxic byproducts that can be cleared by the body. mdpi.com This inherent biodegradability is a crucial feature for tissue engineering scaffolds, as the scaffold should ideally degrade at a rate that matches the formation of new tissue, gradually transferring the mechanical load to the regenerating tissue. mdpi.comnih.gov

Research Findings

Research into polymers derived from structurally similar phenolic compounds, such as 4-hydroxyphenethyl 2-(4-hydroxyphenyl)acetate (HTy), provides valuable insights into the potential characteristics of this compound-based scaffolds. For instance, biodegradable polyesters synthesized using HTy have demonstrated significant potential for 3D printing of tissue engineering scaffolds. oulu.fi These polymers exhibit favorable mechanical properties and tunable degradation rates, which are critical for load-bearing applications like bone regeneration. oulu.fi

The mechanical properties of scaffolds are paramount, as they must provide sufficient structural support to the regenerating tissue. mdpi.comfrontiersin.org The Young's modulus, a measure of stiffness, is a key parameter. For bone tissue engineering, scaffolds often require a higher modulus to withstand physiological loads. oulu.fi The mechanical properties of acrylate-based hydrogels can be tailored by altering the polymer concentration, crosslink density, and the choice of co-monomers. frontiersin.org

The degradation profile of a scaffold is another critical design parameter. The rate of degradation can be controlled by the polymer's molecular weight, crystallinity, and the incorporation of hydrolytically susceptible linkages. mdpi.com For example, studies on polyesters containing p-phenylenediacetic acid (PDA) have shown that the introduction of such moieties can enhance crystallinity and modulate the degradation profile. oulu.fi Copolymers designed with specific functional groups can exhibit different degradation kinetics, allowing for the fine-tuning of the scaffold's resorption time. oulu.fi

Cell viability and proliferation are the ultimate indicators of a scaffold's biocompatibility and effectiveness. nih.gov Acrylate-based polymers have been shown to support the adhesion and growth of various cell types. The surface chemistry and topography of the scaffold play a significant role in mediating cell-material interactions. nih.gov Functionalization of the polymer with bioactive molecules can further enhance cell attachment and differentiation. oulu.fi

Data Tables

The following tables present representative data for polymers structurally related to this compound, illustrating the typical material properties evaluated for tissue engineering scaffolds.

Polymer Composition Young's Modulus (GPa) Reference
Poly(HTy-co-45%PDA-co-5%BocGlu ester) (HP5BG)2.4 ± 0.2 oulu.fi
Poly(HTy-co-45%PDA-co-5%Gluhexenamide ester) (HP5GH)1.9 ± 0.2 oulu.fi
Poly(HTy-co-45%PDA-co-5%Glupentynamide ester) (HP5GP)2.1 ± 0.3 oulu.fi
Table 1: Mechanical Properties of 3D-Printable Polyester Scaffolds Based on a 4-hydroxyphenethyl 2-(4-hydroxyphenyl)acetate (HTy) Monomer. Data represents the mean ± standard deviation. oulu.fi
Polymer Composition Molecular Weight (Mw) Retention after 8 weeks (%) Reference
Poly(HTy-co-45%PDA-co-5%BocGlu ester) (HP5BG)~70% (at 25 weeks) oulu.fi
Poly(HTy-co-45%PDA-co-5%Gluhexenamide ester) (HP5GH)18% oulu.fi
Poly(HTy-co-45%PDA-co-5%Glupentynamide ester) (HP5GP)18% oulu.fi
Table 2: Hydrolytic Degradation of Polyester Scaffolds. The data shows the percentage of the initial molecular weight remaining after immersion in a buffer solution. oulu.fi
Scaffold Material Cell Type Assay Result Reference
Poly(2-methoxyethyl acrylate) (PMEA)Human Periodontal Ligament (PDL) CellsCell AdhesionComparable adhesion to polyethylene (B3416737) terephthalate (B1205515) (PET)
Poly(2-methoxyethyl acrylate) (PMEA)Human Periodontal Ligament (PDL) CellsCell ProliferationSimilar proliferation behavior to that observed on PET
HP5GP functionalized with azide-Heparin and BMP-2Human Mesenchymal Stem Cells (hMSCs)Osteogenic DifferentiationSignificantly enhanced osteogenic differentiation compared to unfunctionalized scaffolds. oulu.fi
Table 3: Cell Interaction with Acrylate-Based Polymer Scaffolds. This table summarizes key findings on cell adhesion, proliferation, and differentiation on relevant polymer surfaces.

Q & A

Basic: What are the optimal synthetic routes for 4-acetoxyphenethyl acrylate, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of acrylate derivatives like this compound typically involves esterification or transesterification reactions. For example, analogous compounds (e.g., APPA) are synthesized using acryloyl chloride with phenolic precursors in the presence of a base like triethylamine to neutralize HCl byproducts . To optimize reaction conditions:

  • Factorial design can be applied to evaluate variables (e.g., molar ratios, temperature, catalyst concentration). A 2⁵ factorial design has been used in polymerization studies to identify critical factors such as monomer concentration and crosslinker ratios .
  • Kinetic monitoring via FTIR or NMR can track ester bond formation and ensure completion. For instance, peaks at 3.7–4.1 ppm in 1H^1H-NMR correspond to acrylate moieties, confirming successful synthesis .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Characterization should combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Chemical shifts for acrylate groups (e.g., –OCH2_2 at 3.7–4.1 ppm) and aromatic protons (6.5–8.0 ppm) validate structure .
  • FTIR : Confirm ester carbonyl (C=O) stretching at ~1730 cm1^{-1} and acrylate C=C at ~1630 cm1^{-1} .
  • HPLC/GC-MS : Quantify residual monomers and byproducts. For example, unreacted 4-acetoxyphenethyl alcohol can be detected using reverse-phase HPLC with UV detection at 254 nm .

Advanced: What experimental design strategies are recommended for studying copolymerization kinetics or material properties of this compound-based polymers?

Answer:

  • Central composite design (CCD) : Used to model non-linear relationships between variables (e.g., initiator concentration, temperature) and polymer properties (e.g., Tg, tensile strength). CCD was applied to optimize automotive clearcoats by varying acrylate monomers, achieving a balance between hardness and solids content .
  • Controlled radical polymerization (RAFT/ATRP) : Enables precise molecular weight control. For acrylate-based systems, chain-transfer agents like trithiocarbonates improve polydispersity (<1.2) .
  • Contradiction analysis : If unexpected properties arise (e.g., low crosslinking density), use DOE to isolate confounding factors, such as oxygen inhibition or side reactions .

Advanced: How can researchers address discrepancies in thermal stability data for acrylate copolymers containing this compound?

Answer:
Contradictions in thermal data (e.g., TGA degradation profiles) may stem from:

  • Sample heterogeneity : Ensure uniform monomer distribution via SEC or DSC (single Tg indicates homogeneity) .
  • Degradation mechanisms : Use pyrolysis-GC/MS to identify decomposition products. For example, ester cleavage may release acetic acid, altering degradation pathways .
  • Experimental calibration : Cross-validate TGA results with dynamic mechanical analysis (DMA) to confirm glass transition temperatures .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Acrylates are sensitizers and can cause respiratory irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
  • Storage : Stabilize with inhibitors (e.g., 4-methoxyphenol, 200–300 ppm) to prevent unintended polymerization .

Advanced: What methodologies are effective for evaluating the biocompatibility or toxicity of this compound in biomedical applications?

Answer:

  • Cytotoxicity assays : Use ISO 10993-5 guidelines with fibroblast cells (e.g., L929) to assess viability via MTT assay. Ethyl acrylate derivatives show dose-dependent toxicity, requiring LC50_{50} determination .
  • Mutagenicity screening : Ames test (OECD 471) with Salmonella strains TA98/TA100 to detect genotoxic risks. IARC classifies some acrylates as "possibly carcinogenic," necessitating long-term studies .
  • In vivo biocompatibility : Subcutaneous implantation in rodent models to evaluate inflammatory response and degradation over 12 weeks .

Advanced: How can computational modeling (e.g., DFT, MD simulations) enhance the design of this compound-based materials?

Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize photoactivity for UV-curable coatings .
  • Molecular Dynamics (MD) : Simulate polymer chain packing and crosslink density to tailor mechanical properties. For example, simulations of poly(ethyl acrylate-co-divinylbenzene) reveal how monomer ratios affect elasticity .
  • QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation rates for environmental risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.